molecular formula C17H17N3O3S B2730845 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 1421522-18-0

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2730845
CAS No.: 1421522-18-0
M. Wt: 343.4
InChI Key: BOYPSJAWEHTVEJ-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a unique combination of furan, thiazole, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The thiazole ring can be reduced to form thiazolidines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiazolidines and related compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-phenylurea: Similar structure but lacks the methoxy group on the phenyl ring.

    1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in a different position on the phenyl ring.

Uniqueness

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-15(24-16(19-11)14-8-5-9-23-14)10-18-17(21)20-12-6-3-4-7-13(12)22-2/h3-9H,10H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYPSJAWEHTVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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